Hexacosa-1,3-diene
Description
Cyclohexa-1,3-diene (C₆H₈, MW: 80.13 g/mol) is a cyclic conjugated diene with a six-membered ring structure. It is a key intermediate in organometallic chemistry and materials science. Key properties include:
- Electronic Properties: Density Functional Theory (DFT) studies reveal a HOMO localized on the cyclohexa-1,3-diene ring and metal atoms in organometallic complexes, while the LUMO resides on substituents like methylpyridine, facilitating electron transfer .
- Reactivity: High electrophilicity index and polarizability make it reactive in coordination chemistry and photoluminescent materials .
- Natural Occurrence: Derivatives like furanoeudesma-1,3-diene are isolated from Commiphora myrrha resin, used in traditional medicine and fragrances .
Properties
CAS No. |
85200-28-8 |
|---|---|
Molecular Formula |
C26H50 |
Molecular Weight |
362.7 g/mol |
IUPAC Name |
hexacosa-1,3-diene |
InChI |
InChI=1S/C26H50/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-26H2,2H3 |
InChI Key |
JDQDKSFVTRSLMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC=CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexacosa-1,3-diene can be synthesized through various methods, including:
Wittig Olefination: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. For this compound, the appropriate ylide and carbonyl compound would be selected to achieve the desired double bond positions.
Heck Reaction: This palladium-catalyzed coupling reaction between an alkene and an aryl or vinyl halide can be used to form the diene structure. The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic methods, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Hexacosa-1,3-diene undergoes various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols. Common oxidizing agents include peracids and osmium tetroxide.
Reduction: Hydrogenation of the double bonds can convert this compound to a saturated hydrocarbon. Catalysts such as palladium on carbon are typically used.
Substitution: Electrophilic addition reactions can occur at the double bonds, leading to products such as halogenated dienes.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) or hydrogen halides (e.g., HBr) under controlled conditions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated dienes.
Scientific Research Applications
Hexacosa-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions such as the Diels-Alder reaction.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Hexacosa-1,3-diene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in oxidation reactions, the double bonds react with oxidizing agents to form epoxides or diols. In reduction reactions, the double bonds are hydrogenated to form saturated hydrocarbons. The specific molecular targets and pathways depend on the type of reaction and the reagents used.
Comparison with Similar Compounds
Structural and Thermodynamic Properties
Electronic and Reactivity Profiles
- Cyclohexa-1,3-diene :
- 1,3-Hexadiene :
- Hexa-2,4-dienoic acid: Carboxylic acid group introduces hydrogen bonding, enhancing stability in food preservatives .
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